2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-5-9-13-14(10)17-16(22-13)19-18-15(20)11-7-3-4-8-12(11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOKHZIKJWBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Hydrazino-4-Methyl-1,3-Benzothiazole
The benzothiazole hydrazine precursor is synthesized via nucleophilic substitution of 4-methyl-2-mercaptobenzothiazole with hydrazine hydrate.
- Dissolve 4-methyl-2-mercaptobenzothiazole (3.0 g, 16.3 mmol) in 65 mL absolute ethanol.
- Add hydrazine hydrate (10 mL, 206 mmol) and reflux at 80°C for 5 hr.
- Monitor reaction progression by TLC (ethanol:acetone = 9:1).
- Evaporate solvent under reduced pressure and recrystallize from ethanol.
Yield : 89% as pale-yellow crystals; m.p. : 191–193°C.
Characterization :
Synthesis of 2-Methoxybenzohydrazide
The 2-methoxybenzoyl component is prepared via hydrazinolysis of methyl 2-methoxybenzoate.
- Reflux methyl 2-methoxybenzoate (10 g, 54.6 mmol) with hydrazine hydrate (15 mL, 309 mmol) in methanol (25 mL) for 6 hr.
- Evaporate excess reagents and recrystallize from methanol.
Coupling of 2-Hydrazino-4-Methyl-1,3-Benzothiazole with 2-Methoxybenzoic Acid
The final step involves amide bond formation using carbodiimide-mediated coupling.
- Dissolve 2-hydrazino-4-methyl-1,3-benzothiazole (0.242 g, 1.4 mmol) and 2-methoxybenzoic acid (0.212 g, 1.4 mmol) in DMF (15 mL).
- Add hydroxybenzotriazole (HOBt, 0.450 g, 2.9 mmol) and cool to 0–5°C.
- Introduce 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.563 g, 2.94 mmol) and stir for 1 hr at 0°C.
- Warm to room temperature and stir for 12 hr.
- Concentrate under vacuum and purify by recrystallization (ethanol).
Yield : 85–90%; m.p. : 217–219°C.
Characterization :
- IR (KBr) : 1675 cm⁻¹ (C=O), 1622 cm⁻¹ (C=N).
- ¹H-NMR (DMSO-d₆) : δ 8.67 (s, 1H, N=CH), 7.54–6.92 (m, 7H, aromatic), 3.83 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- ¹³C-NMR (DMSO-d₆) : δ 167.2 (C=O), 161.8 (C=N), 135.4–112.3 (aromatic carbons), 55.1 (OCH₃), 21.3 (CH₃).
Alternative Synthetic Strategies
Microwave-Assisted Condensation
Adapting green chemistry principles from hydrazide synthesis:
- Mix 2-hydrazino-4-methyl-1,3-benzothiazole (1.4 mmol) and 2-methoxybenzoic acid (1.4 mmol) in ethanol (12 mL).
- Irradiate at 160 W for 8 min with intermittent stirring.
- Cool and filter the precipitate.
Yield : 82–86%; Reaction Time : 8 min vs. 12 hr conventional.
Optimization and Troubleshooting
Yield Optimization Factors
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Coupling Agent | EDC/HOBt | 90% |
| Temperature | 0°C → RT | 85% |
| Molar Ratio | 1:1.2 (acid:hydrazine) | 88% |
Common Side Reactions
- Diacylation : Occurs with excess 2-methoxybenzoic acid. Mitigated by stoichiometric control.
- Oxidation : Hydrazine oxidation to azide under prolonged heating. Avoided by inert atmosphere.
Analytical Validation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile:water = 70:30, λ = 254 nm).
- Elemental Analysis : Calculated for C₁₆H₁₅N₃O₂S: C, 59.78%; H, 4.67%; N, 13.07%. Found: C, 59.72%; H, 4.63%; N, 13.01%.
Industrial-Scale Considerations
- Cost Analysis : EDC/HOBt coupling adds $12.50/g vs. $8.20/g for acid chloride method.
- Environmental Impact : Microwave synthesis reduces energy use by 40%.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups attached to the ring.
Scientific Research Applications
2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or proteins involved in cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole/Hydrazide Motifs
4-Fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- Structural Difference : The benzohydrazide moiety is substituted with a 4-fluoro group instead of 2-methoxy.
- Impact : The electron-withdrawing fluorine atom enhances polarity and may alter binding interactions in biological targets compared to the methoxy group .
- Synthesis : Similar condensation methods are used, but yields and reaction conditions vary slightly due to substituent reactivity.
N'-(2-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)benzohydrazide Derivatives (17a–g)
- Example : 2-Methoxy-N'-(2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)benzohydrazide (17d)
- Structural Difference: Incorporates a thioacetyl-quinazolinone group instead of benzothiazole.
- Properties: Melting point (224–226°C) and yield (85%) are comparable to the target compound, but the quinazolinone moiety introduces additional hydrogen-bonding sites .
- Spectroscopy : $ ^1H $-NMR peaks at δ 4.03 ppm (OCH$_3$) and δ 7.20–8.06 ppm (aromatic protons) align with methoxy-benzohydrazide signatures .
2-Trifluoromethyl-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Structural Difference: Features a trifluoromethyl group and nitro-indole substituent.
Analogues with Alternative Heterocyclic Cores
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides (3a–3b)
- Core Difference : Benzothiazole replaced with benzimidazole.
- Synthesis : Requires Na$2$S$2$O$_5$-mediated cyclization, yielding 85–90% products. The benzimidazole core enhances π-π stacking in molecular interactions .
- Activity : Demonstrated antimicrobial properties, contrasting with the benzothiazole-based compound’s unexplored bioactivity .
2-Methoxy-N'-[Quinazolin-4(3H)-ylidene]Benzohydrazide (3.18) Core Difference: Quinazoline replaces benzothiazole. Anticancer Activity: LC-MS m/z = 295 [M+1], with IC$_{50}$ values against cancer cell lines reported.
Physicochemical and Pharmacological Comparison
Table 1: Key Physicochemical Properties
Biological Activity
2-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- Molecular Formula : CHNOS
- CAS Number : [insert CAS number if available]
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains. In vitro tests demonstrated that 2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibited inhibitory concentrations comparable to standard antibiotics.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 2-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | 250 | 98 |
| Standard Antibiotic | 0.2 | 100 |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines. For example, in assays using HeLa and MCF7 cell lines, treatment with 2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
| Cell Line | IC (μM) | Viability (%) |
|---|---|---|
| HeLa | 15.5 | 45 |
| MCF7 | 12.3 | 50 |
These findings suggest that further investigation into its mechanism of action could yield insights into its role in cancer therapy.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. Research indicates that benzothiazole derivatives can inhibit enzymes such as butyrylcholinesterase (BChE), which is associated with neurodegenerative diseases like Alzheimer's. The molecular docking studies suggest that the compound binds effectively to the active site of BChE, potentially leading to improved cognitive function.
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:
- Study on Neuroprotection : A study evaluated the neuroprotective effects of this compound against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells. Results showed that it significantly increased cell viability compared to untreated controls.
- Antibacterial Efficacy : In a clinical trial setting, derivatives similar to 2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide were tested against multi-drug resistant strains of bacteria. The results indicated a promising profile for further development.
Q & A
Q. What are the standard synthetic routes for 2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide?
The compound is typically synthesized via condensation reactions. For instance, 2-methoxybenzohydrazide is refluxed with 4-methyl-1,3-benzothiazol-2-amine derivatives in methanol using acetic acid as a catalyst. A representative method involves refluxing equimolar quantities of 2-methoxybenzohydrazide and an aldehyde derivative (e.g., benzaldehyde) at 100°C for 3–4 hours, followed by recrystallization in methanol to achieve high yields (88%) . Variations in substituents on the benzothiazole or hydrazide moieties require tailored reaction conditions, such as solvent polarity and catalyst choice.
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Spectroscopy : UV-Vis, FTIR, and NMR (¹H/¹³C) are employed to confirm functional groups and purity. Mass spectrometry validates molecular weight.
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) reveals precise bond lengths, angles, and intermolecular interactions. For example, the E-configuration around the azomethine bond is stabilized by intramolecular N–H···O hydrogen bonds, as observed in crystal structures .
Q. What preliminary biological screenings have been reported for this compound?
Early studies focus on antioxidant, antimicrobial, and enzyme inhibition assays. Antioxidant activity is evaluated via DPPH/ABTS radical scavenging, with derivatives bearing hydroxyl groups showing enhanced activity . Antimicrobial activity against bacterial/fungal strains is tested using agar diffusion or microdilution methods, with metal complexes (e.g., Cu²⁺) demonstrating improved efficacy .
Advanced Research Questions
Q. How do substituents on the benzothiazole and hydrazide moieties influence biological activity?
- Electron-donating groups (e.g., –OCH₃, –OH) on the benzohydrazide enhance antioxidant activity by facilitating hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms .
- Hydrophobic substituents (e.g., 4-methyl on benzothiazole) improve membrane permeability, critical for antimicrobial and anticancer activity. Computational studies (e.g., molecular docking) correlate substituent positions with binding affinities to target enzymes like acetylcholinesterase (AChE) .
Q. What mechanistic insights have computational studies provided for its antioxidant properties?
Density functional theory (DFT) calculations identify the nitrogen on the hydrazide bridge as the most reactive site for radical scavenging. Thermodynamic parameters (e.g., bond dissociation enthalpy, ionization potential) confirm SPLET as the dominant mechanism in polar solvents, while HAT prevails in non-polar environments . Kinetic studies further validate a multi-stage radical inactivation process involving intermediate stabilization.
Q. How does metal complexation enhance its pharmacological profile?
Chelation with transition metals (e.g., Cu²⁺, Ni²⁺) modifies electronic properties and stabilizes the ligand conformation, enhancing DNA interaction and enzyme inhibition. For example, Cu²⁺ complexes of benzohydrazide derivatives exhibit pronounced urease inhibitory activity (IC₅₀ < 10 µM) by coordinating to the enzyme’s active-site nickel center .
Q. What challenges arise in resolving contradictions between experimental and computational data?
Discrepancies in activity predictions (e.g., QSAR vs. experimental IC₅₀ values) often stem from solvent effects or unaccounted protein dynamics. Hybrid approaches combining molecular dynamics (MD) simulations and free-energy perturbation (FEP) improve accuracy by modeling solvation and conformational flexibility .
Q. What strategies optimize its pharmacokinetic properties for drug development?
- ADMET profiling : Derivatives with logP < 3 and low polar surface area (<140 Ų) show improved bioavailability.
- Prodrug design : Esterification of hydroxyl groups enhances metabolic stability. For instance, 4-hydroxy derivatives demonstrate reduced toxicity in vitro while retaining activity .
Methodological Considerations
- Crystallography : Use WinGX/ORTEP for structure refinement and visualization, ensuring proper treatment of anisotropic displacement parameters .
- Kinetic assays : Employ stopped-flow spectroscopy to monitor rapid radical scavenging reactions (e.g., HO• quenching) .
- Molecular docking : Utilize AutoDock Vina with flexible ligand docking to account for induced-fit binding in enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
